4-(Pyridin-4-ylmethyl)piperidin-4-ol dihydrochloride
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Overview
Description
4-(Pyridin-4-ylmethyl)piperidin-4-ol dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O. It is a derivative of piperidine and pyridine, and it is often used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
The primary target of the compound 4-(Pyridin-4-ylmethyl)piperidin-4-ol dihydrochloride is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry pathway. By blocking the CCR5 receptor, the compound prevents macrophage-tropic (R5) HIV-1 strains from infecting cells .
Result of Action
The molecular effect of this compound’s action is the blockade of the CCR5 receptor, which prevents HIV-1 entry into cells . On a cellular level, this results in resistance to HIV-1 infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-4-ylmethyl)piperidin-4-ol dihydrochloride typically involves the reaction of pyridine derivatives with piperidine derivatives under controlled conditions. One common method includes the use of pyridine-4-carboxaldehyde and piperidine-4-ol in the presence of a reducing agent to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization and drying to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-4-ylmethyl)piperidin-4-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidine derivatives .
Scientific Research Applications
4-(Pyridin-4-ylmethyl)piperidin-4-ol dihydrochloride is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
Piperidin-4-ol derivatives: These compounds share a similar piperidine core structure and exhibit comparable chemical properties.
Pyridine derivatives: Compounds with a pyridine ring often show similar reactivity and applications.
Uniqueness
4-(Pyridin-4-ylmethyl)piperidin-4-ol dihydrochloride is unique due to its combined piperidine and pyridine structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research fields .
Properties
IUPAC Name |
4-(pyridin-4-ylmethyl)piperidin-4-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c14-11(3-7-13-8-4-11)9-10-1-5-12-6-2-10;;/h1-2,5-6,13-14H,3-4,7-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEULMTGIMASBEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=NC=C2)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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